Dynamin inhibitory peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dynamin inhibitory peptide is a peptide inhibitor of the GTPase dynamin. It competitively blocks the binding of dynamin to amphiphysin, thus preventing endocytosis . It is used in research to study the role of dynamin in various cellular processes.
Synthesis Analysis
The synthesis of dynamin inhibitory peptide involves complex biological processes. It requires multimeric interactions for efficient endocytosis . The peptide is designed to bind multimers of amphSH3 with high affinity . The synthesis process also involves the use of potent chemical inhibitors of dynamin GTPase .Molecular Structure Analysis
The molecular structure of dynamin inhibitory peptide is complex. It involves interactions between the proline/arginine-rich domain of dynamin (dynPRD) and the Src-homology domain 3 (SH3) of various proteins including amphiphysins .Chemical Reactions Analysis
The chemical reactions involving dynamin inhibitory peptide are complex and involve multiple proteins. During clathrin-mediated endocytosis (CME), the concerted action of dynamin and its interacting partners drives membrane scission .Physical And Chemical Properties Analysis
The physical and chemical properties of dynamin inhibitory peptide are characterized by its molecular formula C47H80N18O14 . It has a molecular weight of 1121.3 g/mol .Scientific Research Applications
Regulation of Hormone Secretion in Human Gut : Dynamin has been shown to bi-directionally regulate L cell hormone secretion in the human gut, suggesting its potential as a target for gastrointestinal-targeted metabolic drug development (Sun et al., 2021).
Impact on Cholesterol and Lipid Raft Organization : Dynasore, a dynamin inhibitor, not only inhibits endocytosis but also affects lipid raft organization and cholesterol in the plasma membrane, providing insights into the regulation of cholesterol (Preta et al., 2015).
Development of Small Molecule Inhibitors : Research has led to the development of small molecule inhibitors of dynamin I GTPase, offering potential tools for studying the dynamic nature of endocytic events (Hill et al., 2005).
Role in Dynamin Self-assembly : Investigations into the self-assembly regions in dynamin have provided novel insights into its role in synaptic vesicle recycling and other membrane sorting processes (Okamoto et al., 1999).
Inhibition of Endocytosis in Various Cells : Studies have shown that small-molecule inhibitors like MiTMAB and OcTMAB can inhibit dynamin-mediated endocytosis in a range of cells, including synaptic vesicle endocytosis in nerve terminals (Quan et al., 2007).
Inhibition of Viral Protein Trafficking : Dynasore, a dynamin inhibitor, impacts viral life cycles by inhibiting viral protein trafficking, thereby reducing the number of viral capsids reaching the nuclear pore and affecting the release of infectious progeny (Mues et al., 2015).
Pharmacological Inhibition in Macrophages : Inhibition of dynamin has been shown to reduce the secretion of proteins like apolipoprotein E from primary human macrophages, suggesting implications for therapeutic interventions (Kockx et al., 2014).
Future Directions
properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80N18O14/c1-23(2)35(62-36(69)25(48)14-15-33(49)67)44(77)64-19-7-12-31(64)41(74)61-29(22-66)39(72)59-27(10-5-17-56-47(53)54)43(76)63-18-6-11-30(63)40(73)60-28(21-34(50)68)38(71)58-26(9-4-16-55-46(51)52)37(70)57-24(3)42(75)65-20-8-13-32(65)45(78)79/h23-32,35,66H,4-22,48H2,1-3H3,(H2,49,67)(H2,50,68)(H,57,70)(H,58,71)(H,59,72)(H,60,73)(H,61,74)(H,62,69)(H,78,79)(H4,51,52,55)(H4,53,54,56)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,35-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQOQXYEPUSHJL-LNIRUYPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80N18O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1121.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dynamin inhibitory peptide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.